molecular formula C18H18N2O4S B2874065 2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 922013-65-8

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2874065
CAS RN: 922013-65-8
M. Wt: 358.41
InChI Key: SSAOAIQANKQTQG-UHFFFAOYSA-N
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Description

2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic routes and characterized various thiophene derivatives, demonstrating the compound's versatility in chemical synthesis and potential for further modification:

  • Synthesis Techniques : A range of synthetic methodologies have been applied to create thiophene derivatives, showcasing the chemical flexibility and potential for diverse biological activities of these compounds. For instance, thiophenylhydrazonoacetates were synthesized through coupling reactions, indicating a method to build more complex heterocyclic structures (R. Mohareb et al., 2004).

  • Characterization and Structural Analysis : The structural elucidation of these compounds, including X-ray diffraction and NMR spectroscopy, confirms the detailed molecular architecture, essential for understanding their potential interactions and functions (Vasu et al., 2004).

Biological Evaluation

The biological evaluation of thiophene derivatives and similar compounds has highlighted their potential in various applications:

  • Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, indicating potential use in combating bacterial infections. Notably, certain thiophene derivatives demonstrated promising activities, suggesting their utility as antimicrobial agents (M. Palkar et al., 2017).

  • Anti-Inflammatory and Analgesic Properties : Synthesis and evaluation of benzothiophene derivatives have shown potent anti-inflammatory activity, with some compounds exhibiting higher potency than standard drugs. This suggests their potential in developing new anti-inflammatory and analgesic therapies (A. Abu‐Hashem et al., 2020).

  • Acetylcholinesterase Inhibition : The evaluation of thiophene derivatives as acetylcholinesterase inhibitors offers a pathway for the development of treatments for neurodegenerative diseases like Alzheimer's, highlighting the therapeutic potential of these compounds in the neurological domain (M. M. Ismail et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetmicrotubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintaining cell shape.

Mode of Action

They modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Biochemical Pathways

The compound likely affects the cell cycle and apoptosis pathways . In related compounds, mechanistic studies have revealed that they cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include cell cycle arrest and the induction of apoptosis . These effects can lead to the death of cancer cells, making the compound a potential candidate for anticancer therapy.

properties

IUPAC Name

2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c19-17(22)16-11-3-1-2-4-14(11)25-18(16)20-15(21)8-10-5-6-12-13(7-10)24-9-23-12/h5-7H,1-4,8-9H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOAIQANKQTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CC3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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